7-Amino-6-hydroxy-1-indanone
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Overview
Description
7-Amino-6-hydroxy-1-indanone is a chemical compound . It is related to 6-Hydroxy-1-indanone, which can be used in the synthesis of tetracyclic ketones intermediates during the total syntheses of (±)-frondosin C and (±)-8-epi-frondosin C .
Synthesis Analysis
The synthesis of 1-indanones has been extensively studied . For instance, 6-Hydroxy-1-indanone can be used in the synthesis of tetracyclic ketones intermediates during the total syntheses of (±)-frondosin C and (±)-8-epi-frondosin C . It can also be used in the synthesis of 1,4-dihydroindeno [1,2- c ]pyrazoles, which can act like potent CHK-1 inhibitors, thereby inhibiting the growth of cancer cells .Molecular Structure Analysis
The molecular structure of 7-Hydroxy-1-indanone, a compound related to 7-Amino-6-hydroxy-1-indanone, has been studied . Two possible conformers were observed for 6-hydroxy-1-indanone . Both experimental and theoretical methods show that 7-hydroxy-1-indanone is thermodynamically more stable than the 6-isomer in the gaseous phase and these results provide evidence for the existence of a strong intramolecular H-bond in 7-hydroxy-1-indanone .Chemical Reactions Analysis
The energetic study of 6-hydroxy-1-indanone and 7-hydroxy-1-indanone was performed using experimental techniques and computational calculations . The enthalpies of combustion and sublimation of the two compounds were determined and allowed to derive the corresponding gas-phase standard molar enthalpies of formation .Scientific Research Applications
Synthesis of Tetracyclic Ketones
This compound is used in synthesizing intermediates for the total syntheses of (±)-frondosin C and (±)-8-epi-frondosin C, which are significant in medicinal chemistry .
Inhibition of Cancer Cell Growth
It serves as a precursor in synthesizing 1,4-dihydroindeno[1,2-c]pyrazoles, potent CHK-1 inhibitors that can inhibit cancer cell growth .
Annulation Reactions
The compound is involved in annulation reactions to create indeno-fused pyridopyrimidine scaffolds, which are valuable in developing new pharmaceuticals .
Environmental Impact Reduction
Its use in non-conventional synthesis methodologies helps reduce environmental impact by minimizing resource usage and waste generation .
Broad Biological Activity
7-Amino-6-hydroxy-1-indanone derivatives are synthesized for their broad range of biological activities, contributing to various fields like pharmacology and biochemistry .
Mechanism of Action
Target of Action
It is known that indanones, the core structure of this compound, are prominent motifs found in numerous natural products and pharmaceuticals . They are known to interact with various cellular targets, including adrenergic receptors , which are metabotropic receptors located on cell membranes and stimulated by catecholamines .
Mode of Action
Indanones are known for their versatile reactivity . They can undergo various transformations, including cyclization of the 1-indanone core, leading to the formation of fused- and spirocyclic frameworks . These transformations can alter the biochemical environment and interact with the target receptors in a specific way.
Biochemical Pathways
Indanones are known to be involved in a variety of biochemical pathways due to their versatile reactivity . They can affect various carbocyclic and heterocyclic skeletons, leading to changes in downstream effects .
Result of Action
It is known that indanones and their derivatives have exhibited biological activity against cancer cells and alzheimer’s disease . They can also be used as synthetic intermediates for several drugs and as precursors to natural products .
Action Environment
For instance, 7-hydroxy-1-indanone is thermodynamically more stable than the 6-isomer in the gaseous phase, providing evidence for the existence of a strong intramolecular H-bond in 7-hydroxy-1-indanone .
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-amino-6-hydroxy-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-9-7(12)4-2-5-1-3-6(11)8(5)9/h2,4,12H,1,3,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSWRXVYKIIBJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356182 |
Source
|
Record name | 7-AMINO-6-HYDROXY-1-INDANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90563-78-3 |
Source
|
Record name | 7-AMINO-6-HYDROXY-1-INDANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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